2-Bromo-4-fluoro-6-methoxyaniline
Overview
Description
2-Bromo-4-fluoro-6-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . This compound is typically stored at room temperature in an inert atmosphere and away from light .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrFNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3 . The canonical SMILES string is COC1=C(C(=CC(=C1)F)Br)N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Quinoline Derivatives : 2-Bromo-4-fluoro-6-methoxyaniline has been utilized in the synthesis of various quinoline derivatives. These compounds are synthesized through reactions like the Skraup-type synthesis and oxidative [5+1] annulation processes, which are significant in pharmaceutical research (Lamberth et al., 2014), (Wang et al., 2018).
Synthesis in Ionic Liquids : A novel method for synthesizing this compound in ionic liquid has been developed, offering advantages such as high yield, simple operation, and environmental friendliness (Yu-fei, 2011).
Applications in Material Science
- Fluorescent Labeling Reagents : This compound has been used to develop fluorescent labeling reagents for HPLC analysis of biologically active carboxylic acids. These reagents react with carboxylic acids to form fluorescent esters, aiding in sensitive detection and analysis (Gatti et al., 1992).
Biological and Pharmaceutical Research
Antiviral and Antibacterial Activities : Compounds synthesized from this compound have shown significant antibacterial and antiviral activities, including potential applications in anti-AIDS drug development (Abdel‐Wadood et al., 2014).
Drug Intermediate Synthesis : It's a key intermediate in the synthesis of non-steroidal anti-inflammatory agents and has been used in drug discovery processes. Improved synthesis methods have been developed to enhance its production efficiency (Xu & He, 2010).
Safety and Hazards
This compound is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Anilines, the class of compounds to which 2-bromo-4-fluoro-6-methoxyaniline belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution .
Biochemical Pathways
Anilines can participate in various biochemical pathways depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound .
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMMTCDRRUCXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288330 | |
Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354574-32-6 | |
Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354574-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-6-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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